1-Isocyanato-2,2-dimethylpropane
Description
Overview of Isocyanate Chemistry in Contemporary Scientific Disciplines
Isocyanate chemistry is a cornerstone of modern polymer science and organic synthesis, centered around the highly reactive functional group -N=C=O. wikipedia.orgdan-iso.dk This group's pronounced electrophilic nature makes it highly susceptible to reaction with a wide array of nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and water. wikipedia.orgworkplacescientifics.com This versatile reactivity is the foundation for the synthesis of polyurethanes, a diverse class of polymers with applications ranging from flexible and rigid foams to coatings, adhesives, and elastomers. dan-iso.dkworkplacescientifics.com
The synthesis of polyurethanes, discovered by Otto Bayer in the 1930s, involves the reaction of a diisocyanate with a polyol. patsnap.comrsc.org Beyond polyurethanes, isocyanates are pivotal reagents in organic chemistry for creating various chemical linkages. For example, their reaction with alcohols forms urethane (B1682113) bonds, while their reaction with amines produces urea (B33335) derivatives. wikipedia.org The production of isocyanates is commonly achieved through the phosgenation of primary amines, a process that requires careful handling due to the hazardous nature of phosgene (B1210022). wikipedia.orgworkplacescientifics.com Research continues to explore safer and more sustainable synthetic routes, including phosgene-free methods. nih.gov In materials science, isocyanate chemistry is exploited to create advanced materials with tailored properties for industries including automotive, construction, and furniture manufacturing. dan-iso.dk
Research Significance of 1-Isocyanato-2,2-dimethylpropane within Aliphatic Isocyanates
This compound, also known as neopentyl isocyanate, is an aliphatic isocyanate that holds particular significance in research due to its unique structural features. Unlike aromatic isocyanates such as Methylene (B1212753) Diphenyl Diisocyanate (MDI) and Toluene (B28343) Diisocyanate (TDI), aliphatic isocyanates like neopentyl isocyanate generally exhibit different reactivity profiles. workplacescientifics.com The defining characteristic of neopentyl isocyanate is the bulky t-butyl (or neopentyl) group attached to the isocyanate functionality.
This steric hindrance significantly influences its reactivity. In many reactions, the bulky group can provide selectivity, preventing unwanted side reactions and allowing for more controlled chemical transformations. This is particularly valuable in the synthesis of complex molecules where specific reaction sites must be targeted. For instance, in polymer synthesis, the use of sterically hindered isocyanates can affect the polymer architecture and resulting material properties. Research has shown that steric hindrance in isocyanates can influence reaction kinetics, with less hindered groups potentially exhibiting higher reactivity. nih.gov The study of neopentyl isocyanate allows researchers to probe the effects of steric bulk on reaction mechanisms and to design polymers and molecules with precise structural and physical properties.
Scope and Academic Objectives for Investigating this compound
The academic investigation of this compound is driven by several key objectives aimed at leveraging its distinct chemical nature for advanced applications. A primary goal is to utilize it as a model compound to systematically study the influence of steric hindrance on the kinetics and thermodynamics of isocyanate reactions. By comparing its reactivity with less hindered isocyanates, researchers can develop more accurate predictive models for chemical synthesis.
Another major objective is the development of novel polymers and materials. Incorporating the bulky neopentyl group into polymer backbones can lead to materials with enhanced thermal stability, specific mechanical properties, and altered solubility characteristics. Research focuses on synthesizing new polyurethanes and other polymers using neopentyl isocyanate and characterizing their performance for specialized applications.
Furthermore, there is significant interest in using this compound in phosgene-free synthesis routes. nih.gov Developing efficient methods to produce and use sterically hindered isocyanates without relying on hazardous reagents like phosgene is a critical goal for sustainable chemistry. researchgate.net Academic studies often focus on optimizing reaction conditions, exploring new catalytic systems, and expanding the scope of its application in "green" chemical processes. nih.govresearchgate.net These investigations aim to broaden the synthetic utility of neopentyl isocyanate, making it a more versatile tool for chemists in both academic and industrial research settings.
Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonym | Neopentyl isocyanate |
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol sigmaaldrich.com |
| CAS Number | 15592-29-7 sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| InChI | 1S/C6H11NO/c1-6(2,3)4-7-5-8/h4H2,1-3H3 sigmaaldrich.com |
| InChIKey | USXSCBCCYNVIPN-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES | CC(C)(C)CN=C=O |
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)4-7-5-8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXSCBCCYNVIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165994 | |
| Record name | 2,2-Dimethylpropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15592-29-7 | |
| Record name | 1-Isocyanato-2,2-dimethylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15592-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylpropyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015592297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylpropyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity Profiles and Mechanistic Investigations of 1 Isocyanato 2,2 Dimethylpropane
Fundamental Reaction Pathways of the Isocyanate Functional Group
The reactivity of the isocyanate group is dominated by nucleophilic addition reactions. These reactions are fundamental to the formation of a diverse array of compounds, including urethanes, ureas, and thiocarbamates, and are central to the production of polyurethane materials.
Nucleophilic Addition Reactions: Alcohols, Amines, and Thiols
The reaction of isocyanates with nucleophiles such as alcohols, amines, and thiols proceeds via nucleophilic addition to the electrophilic carbon of the isocyanate group. researchgate.net The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom.
The reactivity of these nucleophiles towards isocyanates generally follows the order of their basicity and nucleophilicity: amines are typically more reactive than alcohols, which are in turn more reactive than thiols in uncatalyzed reactions. researchgate.net This is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen in alcohols and the sulfur in thiols.
Formation Kinetics and Thermodynamics of Urethanes, Ureas, and Thiolcarbanilates
The formation of urethanes (from alcohols), ureas (from amines), and thiocarbamates (from thiols) are all thermodynamically favorable, exothermic processes. Kinetic studies have shown that these reactions can follow different rate laws depending on the specific reactants, catalysts, and reaction conditions.
| Reaction Type | Reactants | Product | General Reactivity Trend |
| Urethane (B1682113) Formation | Isocyanate + Alcohol | Urethane | Moderate |
| Urea (B33335) Formation | Isocyanate + Amine | Urea | High |
| Thiocarbamate Formation | Isocyanate + Thiol | Thiocarbamate | Low to Moderate |
Oligomerization and Polymerization Pathways: Dimerization to Uretidinediones and Trimerization to Isocyanurates
Isocyanates can undergo self-addition reactions to form dimers and trimers, especially at elevated temperatures or in the presence of specific catalysts. The dimerization of two isocyanate molecules can lead to the formation of a four-membered ring structure known as a uretidinedione.
A more common and often more stable product of isocyanate self-addition is the trimer, a six-membered ring called an isocyanurate. rsc.orgutwente.nl The trimerization process is a cyclotrimerization reaction that is highly exothermic. rsc.org The thermal stability of the resulting isocyanurate is influenced by the substituent on the nitrogen atom. rsc.org The formation of isocyanurates is a key reaction in the production of polyisocyanurate foams, which are known for their thermal stability and fire resistance. The mechanism of trimerization is often dependent on the catalyst employed. tue.nl
Side Reactions: Formation of Allophanates and Biurets at Elevated Temperatures
At elevated temperatures, the initial products of isocyanate reactions can undergo further reactions with excess isocyanate. Urethanes can react with another isocyanate molecule to form an allophanate (B1242929). researchgate.netrsc.org Similarly, ureas can react with another isocyanate to yield a biuret (B89757). tue.nlresearchgate.net These reactions are reversible and their formation is favored at higher temperatures. The presence of allophanate and biuret linkages can affect the properties of the final polymer, sometimes leading to increased crosslinking density but potentially reduced thermal stability as these linkages can be thermally labile. researchgate.net
Reactions with Carboxylic Acids and Cyclic Anhydrides Leading to Acylureas and Cyclic Imides
Isocyanates can react with carboxylic acids to form an unstable mixed anhydride (B1165640) which can then decompose to form an amide and carbon dioxide, or rearrange to form an acylurea. The reaction of isocyanates with cyclic anhydrides can lead to the formation of cyclic imides. These reactions are less common than the reactions with alcohols and amines but can be utilized for specific synthetic purposes. The reaction between isocyanates and anhydrides may require catalysts and can be promoted by high temperatures. tue.nl
Steric and Electronic Influences on the Reactivity of 1-Isocyanato-2,2-dimethylpropane
The reactivity of an isocyanate is governed by a combination of steric and electronic effects imparted by its substituent.
Steric Hindrance: The neopentyl group in this compound is sterically demanding. This bulky group physically hinders the approach of nucleophiles to the electrophilic carbon atom of the isocyanate group. nih.gov This steric hindrance leads to a decrease in the reaction rate compared to less hindered isocyanates like methyl isocyanate. The bulky nature of the substituent can also influence the equilibrium of side reactions and the stability of the resulting products.
Electronic Effects: The neopentyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect. nih.gov Electron-donating groups tend to decrease the electrophilicity of the isocyanate carbon, thereby reducing its reactivity towards nucleophiles. nih.gov Conversely, electron-withdrawing groups would increase the electrophilicity and enhance reactivity. nih.gov Therefore, the electronic effect of the neopentyl group in this compound also contributes to its relatively lower reactivity compared to isocyanates with electron-withdrawing substituents.
| Factor | Influence on Reactivity of this compound | Mechanism |
| Steric Hindrance (Neopentyl group) | Decreases reactivity | Physically obstructs the approach of nucleophiles to the electrophilic carbon. nih.gov |
| Electronic Effect (Neopentyl group) | Decreases reactivity | The electron-donating nature of the alkyl group reduces the electrophilicity of the isocyanate carbon. nih.gov |
Solvent Effects on Reaction Rates and Selectivity in Isocyanate Transformations
The solvent environment plays a critical role in dictating the rate and selectivity of reactions involving isocyanates. wikipedia.org The choice of solvent can influence the reaction pathway by stabilizing or destabilizing reactants, transition states, and intermediates. wikipedia.org These effects are generally governed by solvent properties such as polarity, dielectric constant, and the ability to participate in specific interactions like hydrogen bonding. wikipedia.orgresearchgate.net
The rate of reaction for isocyanates can be significantly accelerated in polar solvents. researchgate.net For instance, an increase in solvent polarity can speed up reactions where a charge is developed in the activated complex, a common occurrence in nucleophilic additions to the isocyanate group. wikipedia.org Conversely, reactions where charge is dispersed or diminished in the transition state may be slower in more polar environments. wikipedia.org Studies on the reaction of phenyl isocyanate with alcohols have shown that while increased solvent polarity generally favors the reaction, specific solvation can sometimes inhibit it. researchgate.net
Protic solvents, such as alcohols, can engage in hydrogen bonding with the isocyanate group, potentially activating it towards nucleophilic attack. However, they can also solvate the nucleophile, which may decrease its reactivity. wikipedia.org Aprotic solvents, particularly polar aprotic ones like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often effective for isocyanate reactions as they can stabilize charged intermediates without strongly solvating the nucleophile. researchgate.netwikipedia.org For example, the reaction rate for phenyl isocyanate with 1,2-propanediol follows the order of dimethylformamide > toluene (B28343) > xylene, highlighting the acceleration in more polar solvents. researchgate.net
The selectivity of isocyanate transformations is also highly dependent on the solvent. In competitive reactions, a solvent may preferentially stabilize the transition state of one pathway over another, leading to higher selectivity for a particular product. mdpi.com Computational studies have shown that changing the solvent can significantly alter the energy barriers for different reaction pathways, thereby enhancing the yield of a desired isomer and reducing side products. mdpi.com For example, in certain Diels-Alder reactions, selectivity is enhanced in polar solvents like acetone (B3395972) and DMSO compared to non-polar ones like n-hexane. mdpi.com While specific studies on this compound are not prevalent, the principles observed with other isocyanates, such as phenyl isocyanate, provide a strong framework for predicting its behavior.
Table 1: Effect of Solvent on the Relative Reaction Rates for the Reaction of Phenyl Isocyanate with 1-Butanethiol This table illustrates the general principles of how solvent choice impacts isocyanate reactivity. The data is based on studies of phenyl isocyanate as a model compound.
| Solvent | Relative Rate Constant (krel) | Solvent Type |
|---|---|---|
| Toluene | 1.0 | Non-polar Aprotic |
| Dimethylformamide (DMF) | 15.0 | Polar Aprotic |
| Pyridine | ~5.0 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | ~20.0 | Polar Aprotic |
This compound in Multicomponent Reactions (MCRs) for Complex Molecule Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in organic synthesis for their efficiency and atom economy. frontiersin.org While many well-known MCRs, such as the Ugi and Passerini reactions, traditionally utilize isocyanides, there is a growing interest in developing MCRs that incorporate isocyanates. wikipedia.orgwikipedia.orgnih.gov These isocyanate-based multicomponent reactions (IMCRs) provide access to a diverse range of molecular architectures, including ureas, carbamates, and various heterocyclic scaffolds. nih.govrsc.org
This compound, with its sterically demanding neopentyl group, can be a valuable component in such reactions. The steric hindrance can influence the stereoselectivity of the reaction and the stability of the resulting products. Isocyanates can participate in MCRs in several ways, often acting as a key building block that is trapped by intermediates formed from the other components. nih.gov
One notable example of an IMCR is the Ugi-type reaction where the carboxylic acid component is replaced by an isocyanate. nih.gov In the classic Ugi four-component reaction (Ugi-4CR), an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgnih.gov In a variation, an isocyanate can be trapped by a nitrilium ion intermediate, leading to different but structurally complex products. nih.gov
The Passerini reaction, a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.org While the direct use of this compound in a classic Passerini reaction is not standard, isocyanates are central to related transformations that build complex molecules in a single step. For instance, the synthesis of hydantoins can be achieved via the Bucherer–Bergs reaction, which is proposed to proceed through a reactive isocyanate intermediate. nih.gov
The utility of IMCRs lies in their ability to rapidly generate libraries of structurally diverse compounds for applications in drug discovery and materials science. frontiersin.orgmdpi.com The inclusion of this compound introduces a bulky, non-polar moiety which can be used to tune the physical and biological properties of the final molecules.
Table 2: Key Multicomponent Reactions and the Role of Isocyanates/Isocyanides
| Reaction | Typical Components | Product Class | Role/Variation Involving Isocyanates |
|---|---|---|---|
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Classic reaction uses isocyanides. wikipedia.orgorganic-chemistry.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-Amide | Isocyanates can be used to replace the carboxylic acid component in some variations. nih.gov |
| Bucherer–Bergs Reaction | Ketone/Aldehyde, Potassium Cyanide, Ammonium Carbonate | Hydantoin | The mechanism involves a reactive isocyanate intermediate. nih.gov |
| Groebke–Blackburn–Bienaymé Reaction | Aldehyde, Amine, Isocyanide | 3-Aminoimidazole | A non-concerted [4+1] cycloaddition involving an isocyanide. encyclopedia.pub |
Thermal Decomposition Pathways and Stability Studies of Isocyanate-Containing Compounds
The thermal stability of isocyanates and the compounds derived from them, such as urethanes and ureas, is a critical factor in their application, particularly in polymer chemistry. researchgate.net Thermal decomposition studies, often conducted using thermogravimetric analysis (TGA), reveal the temperatures at which these compounds break down and provide insights into the decomposition mechanisms. researchgate.netresearchgate.net
The thermal decomposition of carbamates (urethanes) is a well-known phosgene-free method for producing isocyanates. mdpi.com This reversible reaction involves heating the carbamate (B1207046) to regenerate the isocyanate and the corresponding alcohol. The process is typically carried out in the gas phase at temperatures around 400 °C. mdpi.com The stability of the carbamate bond is therefore a key consideration in the thermal behavior of polyurethane materials.
Isocyanates themselves can undergo thermal reactions. At elevated temperatures, they can dimerize to form uretidinediones or trimerize to form more stable isocyanurates. researchgate.net The thermal decomposition of isocyanurate rings often occurs at temperatures above 400°C, regenerating free isocyanate groups which can then undergo further reactions. researchgate.net
Studies on the thermal stability of isocyanate-based adhesives have shown that their decomposition is a multi-stage process. researchgate.net For example, when mixed with water, an isocyanate can react to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can further react with another isocyanate to form a urea linkage. The thermal degradation of the resulting polyurea structure involves the breakdown of these linkages. researchgate.net TGA studies of isocyanate-water mixtures show significant residual weight even at 500°C, indicating the formation of thermally resistant structures. researchgate.net
Table 3: Thermal Decomposition Data for Isocyanate-Based Systems from TGA This table presents representative data from thermogravimetric analysis of isocyanate systems, illustrating typical decomposition behavior.
| System | Heating Rate (°C/min) | Peak Decomposition Temperature(s) (°C) | Residual Weight at 500°C (%) |
|---|---|---|---|
| Isocyanate + Water (various ratios) | 20 | ~320-390 (major peak) | 61-71% |
| Isocyanate + Wood Particle (various ratios) | 20 | ~60-70 (evaporation/initial reaction), ~320-390 (major peaks) | 54-62% |
| Isocyanurate Polymer | N/A | >400 (ring opening) | N/A |
Advanced Spectroscopic and Computational Characterization of 1 Isocyanato 2,2 Dimethylpropane
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for the conformational analysis of 1-isocyanato-2,2-dimethylpropane.
The most prominent feature in the IR spectrum of an isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This band typically appears in a relatively clear region of the spectrum, between 2280 and 2240 cm⁻¹. spectroscopyonline.com For this compound, this characteristic peak is a definitive indicator of the presence of the isocyanate functionality. researchgate.netspecac.com
The neopentyl group, characterized by a tertiary butyl group attached to a methylene (B1212753) (-CH2-) unit, also gives rise to distinct vibrational modes. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2975-2845 cm⁻¹ region. docbrown.info Furthermore, the characteristic bending vibrations of the C-H bonds in the neopentyl moiety would appear in the 1470-1370 cm⁻¹ range. docbrown.info The presence of the tertiary butyl group can be further confirmed by skeletal vibrations, including those of the C-(CH₃)₃ structure, which are typically observed between 1175 and 1140 cm⁻¹. docbrown.info
Raman spectroscopy complements IR spectroscopy, particularly for the analysis of symmetric vibrations. The symmetric stretch of the -N=C=O group, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum.
Conformational analysis of this compound can also be investigated using vibrational spectroscopy. While the neopentyl group is relatively rigid, rotation around the CH₂-N bond can lead to different conformers. Theoretical calculations combined with experimental IR and Raman spectra can help in identifying the most stable conformers and the energy barriers between them.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Technique |
| -N=C=O Asymmetric Stretch | 2280 - 2240 | Strong, Sharp | IR |
| C-H Stretch (sp³) | 2975 - 2845 | Strong | IR, Raman |
| C-H Bend (CH₃, CH₂) | 1470 - 1370 | Medium | IR, Raman |
| C-C Skeletal (t-butyl) | 1175 - 1140 | Medium to Weak | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and this compound presents a relatively simple yet illustrative case due to its high degree of symmetry.
In the ¹H NMR spectrum, the nine protons of the tertiary butyl group are chemically equivalent and are expected to produce a single, sharp singlet. Based on data from analogous neopentyl-containing compounds, this peak would likely appear around 0.9-1.0 ppm. docbrown.infochemicalbook.com The two protons of the methylene group adjacent to the isocyanate group are also chemically equivalent and would give rise to another singlet, expected to be downfield due to the electron-withdrawing effect of the nitrogen atom, likely in the range of 3.0-3.5 ppm. The integration of these two peaks would be in a 9:2 ratio, confirming the structure.
The ¹³C NMR spectrum would similarly be straightforward. It would exhibit a signal for the quaternary carbon of the t-butyl group, a signal for the three equivalent methyl carbons, and a signal for the methylene carbon attached to the isocyanate group. The isocyanate carbon itself would also produce a distinct signal.
NMR spectroscopy is also invaluable for monitoring the reactions of this compound. For instance, in its reaction with an alcohol to form a urethane (B1682113), the disappearance of the isocyanate peak and the appearance of new signals corresponding to the urethane product can be readily followed. chemicalbook.com
| Nucleus | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ¹H | -C(CH ₃)₃ | ~0.9 - 1.0 | Singlet | 9H |
| ¹H | -CH ₂-NCO | ~3.0 - 3.5 | Singlet | 2H |
| ¹³C | -C (CH₃)₃ | ~30 - 40 | - | - |
| ¹³C | -C(C H₃)₃ | ~25 - 35 | - | - |
| ¹³C | -C H₂-NCO | ~50 - 60 | - | - |
| ¹³C | -NC O | ~120 - 130 | - | - |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While this compound is a liquid at room temperature, X-ray crystallography can be employed to determine the precise three-dimensional structure of its solid derivatives. When this compound reacts with amines or alcohols, it forms ureas and urethanes, respectively, which are often crystalline solids.
Single-crystal X-ray diffraction analysis of these derivatives would provide accurate bond lengths, bond angles, and torsional angles. This information is crucial for understanding the steric and electronic effects of the bulky neopentyl group on the geometry of the resulting urea (B33335) or urethane linkage. Furthermore, the packing of these molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding, can be elucidated. This is particularly important in the study of polyurethanes, where the arrangement of polymer chains significantly influences the material's bulk properties.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and investigating the fragmentation patterns of molecules, which can provide valuable structural information. For this compound (molecular weight: 113.16 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 113 under suitable ionization conditions.
Electron ionization (EI) would likely lead to characteristic fragmentation patterns. A prominent fragmentation pathway for isocyanates involves the loss of the isocyanate group. For this compound, a significant peak would be expected at m/z 57, corresponding to the stable tertiary butyl cation ([C(CH₃)₃]⁺). This would likely be the base peak in the spectrum. docbrown.info Other potential fragment ions could arise from the cleavage of C-C bonds within the neopentyl group. The analysis of these fragmentation patterns is crucial for confirming the compound's structure. nih.govresearchgate.net
| m/z | Proposed Fragment | Significance |
| 113 | [C₆H₁₁NO]⁺ | Molecular Ion |
| 57 | [C(CH₃)₃]⁺ | Base Peak, stable t-butyl cation |
Thermal Analysis Methods: Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (e.g., FTIR)
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. When coupled with evolved gas analysis (EGA), such as Fourier-transform infrared spectroscopy (FTIR), it becomes a powerful tool for studying the thermal decomposition of materials derived from this compound, such as polyurethanes. osti.gov
For a polyurethane synthesized using this compound, TGA can determine the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs. researchgate.netmdpi.com The thermal stability of such polymers is influenced by the nature of the isocyanate and the polyol used in their synthesis. youtube.com
By passing the gases evolved during the thermal decomposition into an FTIR spectrometer, the chemical identity of the degradation products can be determined in real-time. For polyurethanes, the initial decomposition step often involves the cleavage of the urethane linkage to regenerate the isocyanate and the alcohol. researchgate.net At higher temperatures, further degradation can lead to the formation of amines, alkenes, and carbon dioxide. osti.gov TGA-FTIR analysis provides a detailed understanding of the decomposition mechanism, which is crucial for assessing the thermal stability and fire retardancy of these materials.
Computational Chemistry Approaches for Understanding this compound
Computational chemistry provides a theoretical framework to complement experimental findings and to predict the properties and reactivity of molecules like this compound.
Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to investigate the mechanisms and energetics of chemical reactions. mdpi.com For this compound, QM calculations can be employed to model its reactions with nucleophiles, such as alcohols and amines. rsc.org
These studies can elucidate the transition state structures and calculate the activation energies for various reaction pathways. rsc.orgchemrxiv.org For example, in the formation of urethanes, QM calculations can help to understand the role of catalysts and the effect of solvent on the reaction kinetics. chemrxiv.orgresearchgate.net The steric hindrance imposed by the bulky neopentyl group can be quantitatively assessed by comparing the calculated reaction barriers with those of less hindered isocyanates.
Furthermore, QM methods can be used to calculate spectroscopic properties, such as vibrational frequencies and NMR chemical shifts. researchgate.net These calculated values can then be compared with experimental data to validate the computational model and to aid in the assignment of spectral features.
Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their structural dynamics and intermolecular interactions. nsf.govuminho.pt For this compound, MD simulations can elucidate its conformational landscape and how it interacts with surrounding molecules in various phases. The success of such simulations hinges on the use of an accurate force field, which is a set of parameters describing the potential energy of the system. nsf.gov Force fields like GAFF (General Amber Force Field) or TraPPE (Transferable Potentials for Phase Equilibria) are often employed for organic molecules, including isocyanates. nsf.govnih.gov
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the neopentyl group to the isocyanate moiety (C-N bond). While specific studies on this molecule are scarce, extensive research on analogous compounds like ethyl isocyanate reveals the existence of different conformers, such as gauche and trans isomers, which can interconvert. aip.org For this compound, the bulky tert-butyl group imposes significant steric hindrance, which would heavily influence the rotational energy barrier and the relative stability of possible conformers. It is expected that the conformational space is more restricted compared to smaller alkyl isocyanates, with certain rotational angles being highly disfavored due to steric clashes. MD simulations can map this potential energy surface and determine the population distribution of the stable conformers at different temperatures. nih.gov
Beyond single-molecule conformations, MD simulations are crucial for understanding the collective behavior and intermolecular interactions in a condensed phase. gatech.edu The primary non-covalent forces at play for this compound are van der Waals interactions and electrostatic interactions stemming from the polar isocyanate group. nsf.govgatech.edu The -N=C=O group possesses a significant dipole moment, leading to dipole-dipole interactions that influence the molecule's orientation and packing in a liquid or solid state. gatech.edu Simulations can provide a detailed picture of the local structure, radial distribution functions, and thermodynamic properties like liquid density and heat of vaporization, which are governed by these intermolecular forces. nsf.gov
Table 1: Representative Parameters for MD Simulation of Alkyl Isocyanates This table presents typical parameters used in MD simulations for molecules like this compound, based on standard practices in the field. nsf.govnih.gov
| Parameter | Typical Value / Method |
|---|---|
| Force Field | GAFF, TraPPE-UA, OPLS-AA |
| Ensemble | NPT (Isothermal-Isobaric) or NVT (Canonical) |
| Temperature | 298 K (for room temperature studies) |
| Pressure | 1 atm |
| Time Step | 1-2 fs |
| Simulation Duration | 10-100 ns |
| Non-bonded Cutoff | 10-14 Å |
| Electrostatics Treatment | Particle Mesh Ewald (PME) |
Table 2: Hypothetical Conformational Energy Profile of this compound This table illustrates the expected impact of the bulky neopentyl group on the relative energies of different conformers, based on principles of steric hindrance.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Expected Population at 298 K |
|---|---|---|---|
| Anti-periplanar (trans-like) | ~180° | 0 (most stable) | High |
| Syn-clinal (gauche-like) | ~±60° | > 2.0 | Low |
| Syn-periplanar (cis-like) | ~0° | > 5.0 (high steric clash) | Very Low / Negligible |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles. scispace.comnih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and various reactivity descriptors. scispace.com For this compound, DFT calculations provide fundamental insights into the distribution of electrons and the molecule's intrinsic chemical behavior. Functionals like B3LYP combined with basis sets such as 6-31G* or larger are commonly used to achieve a balance between accuracy and computational cost for such organic molecules. mdpi.comijcce.ac.ir
The electronic structure of this compound is dominated by the isocyanate (-N=C=O) functional group and the electron-donating neopentyl substituent. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding its reactivity. rsc.org In a typical alkyl isocyanate, the HOMO may have significant character on the nitrogen and oxygen lone pairs, while the LUMO is generally a π* anti-bonding orbital centered on the N=C=O group, particularly on the central carbon atom. ijcce.ac.ir The electron-donating nature of the neopentyl group increases the energy of the HOMO, making the molecule more susceptible to oxidation compared to isocyanates with electron-withdrawing groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
DFT is particularly useful for predicting the reactivity of isocyanates, whose chemistry is dominated by nucleophilic addition to the electrophilic carbonyl carbon. mdpi.comresearchgate.net A Molecular Electrostatic Potential (MEP) map, calculated via DFT, visualizes the charge distribution on the molecule's surface. ijcce.ac.ir For this compound, the MEP would show a strong positive potential (blue region) around the central carbon of the isocyanate group, identifying it as the primary site for attack by nucleophiles like alcohols or amines. ijcce.ac.ir Conversely, a negative potential (red region) would be located around the oxygen atom. Furthermore, DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's tendency to accept or donate electrons. nih.gov These calculated indices provide a quantitative basis for comparing its reactivity with other isocyanates.
Table 3: Calculated Electronic Properties of this compound (Illustrative DFT Data) This table presents plausible values for key electronic properties obtained from DFT calculations, based on typical results for similar alkyl isocyanates.
| Property | Typical Calculated Value |
|---|---|
| Energy of HOMO | ~ -7.0 to -8.0 eV |
| Energy of LUMO | ~ 0.5 to 1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 7.5 to 9.5 eV |
| Dipole Moment | ~ 2.5 to 3.0 Debye |
| Molecular Electrostatic Potential (MEP) Minimum (on Oxygen) | ~ -30 to -40 kcal/mol |
| Molecular Electrostatic Potential (MEP) Maximum (on Carbon) | ~ +40 to +50 kcal/mol |
Table 4: Predicted Chemical Reactivity Descriptors (Illustrative DFT Data) This table shows representative global reactivity descriptors for this compound, calculated from HOMO and LUMO energies according to DFT-based methods. nih.gov
| Descriptor | Formula | Typical Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | ~ 7.0 to 8.0 |
| Electron Affinity (A) | -ELUMO | ~ -1.5 to -0.5 |
| Absolute Electronegativity (χ) | (I + A) / 2 | ~ 2.75 to 3.75 |
| Chemical Hardness (η) | (I - A) / 2 | ~ 3.75 to 4.75 |
| Electrophilicity Index (ω) | χ2 / (2η) | ~ 0.80 to 1.50 |
Environmental and Toxicological Research Perspectives on Isocyanates
Mechanisms of Isocyanate Toxicity in Biological Systems
The toxicity of isocyanates is intrinsically linked to the high reactivity of the isocyanate functional group. basicmedicalkey.com This reactivity, essential for their industrial applications, also drives their adverse effects within biological systems. basicmedicalkey.com
Molecular Interactions: Electrophilic Attack and Alkylation of Cellular Biomolecules
The core of isocyanate toxicity lies in the electrophilic nature of the carbon atom within the isocyanate group (-N=C=O). nih.gov This carbon atom is susceptible to nucleophilic attack from a wide array of biological molecules. nih.govwikipedia.org Electron-donating groups attached to the isocyanate can lower its reactivity, while electron-withdrawing groups enhance it. nih.gov
The primary targets for this electrophilic attack are molecules containing amine (-NH2), hydroxyl (-OH), and thiol (-SH) groups, which are abundant in proteins and other vital cellular components. researchgate.netnih.gov The reaction with amine groups on proteins, particularly the N-terminus and the side chains of amino acids like lysine, results in the formation of stable urea (B33335) linkages. nih.govresearchgate.net Reaction with hydroxyl groups, such as those on serine or tyrosine residues, forms carbamate (B1207046) (urethane) linkages. nih.govresearchgate.net
This binding, or alkylation, alters the structure and function of the target proteins. wikipedia.org Studies have shown that isocyanates react preferentially with the N-terminal amine of peptides. nih.gov This covalent modification of biomolecules is the initial step in a cascade of toxicological events. wikipedia.org
Table 1: Nucleophilic Targets of Isocyanates in Biological Systems
| Nucleophilic Group | Biomolecule Examples | Resulting Linkage |
| Amine (-NH2) | Proteins (N-terminus, Lysine, Arginine), DNA bases | Urea |
| Hydroxyl (-OH) | Proteins (Serine, Tyrosine), Alcohols | Carbamate (Urethane) |
| Thiol (-SH) | Cysteine, Glutathione (B108866) | Thiocarbamate |
| Water (H2O) | Cellular fluids | Unstable Carbamic Acid |
Immunological Response Pathways: Formation of Neo-Antigens and Hypersensitivity Reactions (e.g., Isocyanate-Induced Asthma)
A significant health effect associated with isocyanate exposure is chemical sensitization, leading to conditions like occupational asthma. epa.goveuropa.eu The mechanism is believed to be immune-mediated and begins with the formation of "neo-antigens."
When isocyanates react with endogenous proteins, such as albumin in the blood and airways, they create isocyanate-protein adducts. researchgate.net These modified proteins are recognized by the immune system as foreign, effectively becoming new antigens. researchgate.net
This isocyanate-albumin complex can be processed by antigen-presenting cells and presented to T-helper (CD4+) cells, initiating an immunological cascade. researchgate.net This leads to the production of isocyanate-specific antibodies, including Immunoglobulin E (IgE). researchgate.net The subsequent inflammatory process, potentially involving the induction of IgE antibodies, results in the hypersensitivity reactions characteristic of isocyanate-induced asthma. researchgate.net While the formation of protein adducts is a critical step, further research is needed to fully understand their precise relationship with respiratory sensitization. researchgate.net
Cellular and Subcellular Responses to Isocyanate Exposure
At the cellular level, isocyanate exposure triggers a range of detrimental responses. Studies using isocyanate analogues have demonstrated the induction of apoptosis (programmed cell death) in human lymphocytes and neutrophils. nih.govnih.gov This process is often mediated through the mitochondrial pathway. nih.gov
Key cellular responses include:
Oxidative Stress: Isocyanates can induce the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov This imbalance overwhelms the cell's antioxidant defense systems, such as glutathione reductase, and can cause damage to lipids, proteins, and DNA. nih.govnih.gov The formation of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, has been observed following isocyanate exposure. nih.gov
Inflammation: Exposure can lead to an inflammatory response, characterized by the release of pro-inflammatory cytokines such as interleukin-8, interleukin-1β, and tumor necrosis factor. nih.govnih.gov
Mitochondrial Dysfunction: Isocyanates can cause mitochondrial depolarization, indicating a disruption of the mitochondrial membrane potential, which is a key event in the apoptotic pathway. nih.govnih.gov
DNA Damage: Research has shown that isocyanates can induce DNA damage, evidenced by the phosphorylation of proteins like H2AX, which is a marker for DNA double-strand breaks. nih.gov
Investigations into Neurotoxicological Mechanisms of Isocyanates
There is evidence suggesting potential neurotoxic effects from isocyanate exposure, though the mechanisms are not fully defined. nih.gov High-level acute exposures have been associated with symptoms like headache, confusion, and poor memory. basicmedicalkey.comnih.gov
Research on cellular models of Parkinson's disease has explored the neurotoxic potential of isocyanates. tandfonline.com These studies suggest that isocyanate exposure can induce cytotoxicity in neuronal cells through mechanisms that include:
Increased nitrosative stress. tandfonline.com
Depletion of antioxidant enzymes. tandfonline.com
Activation of apoptotic pathways (e.g., activation of caspase 3). tandfonline.com
Increased phosphorylation of alpha-synuclein protein, a key event in some neurodegenerative diseases. tandfonline.com
However, it is noted that robust evidence of primary neurotoxic effects from diisocyanates in animal studies is lacking, and more research is needed to establish a definitive causal link in humans. nih.gov
Environmental Fate and Transport of Isocyanate Compounds
The environmental behavior of isocyanates is largely dictated by their reactivity, particularly with water.
Hydrolysis in Aqueous Environments: Kinetics and Product Formation
When released into an aqueous environment, the primary fate of isocyanates is rapid reaction with water, a process known as hydrolysis. americanchemistry.com The isocyanate group reacts with water to form an unstable carbamic acid intermediate. researchgate.netresearchgate.net This intermediate then readily decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgresearchgate.net
The reaction pathway can be summarized as follows:
R-N=C=O + H₂O → [R-NH-COOH] (Unstable Carbamic Acid)
[R-NH-COOH] → R-NH₂ + CO₂ (Primary Amine + Carbon Dioxide)
For 1-Isocyanato-2,2-dimethylpropane, the hydrolysis products would be neopentylamine (B1198066) and carbon dioxide.
The amine formed can then react with another isocyanate molecule, if present, to form a stable, substituted urea. wikipedia.org
R-NH₂ + R-N=C=O → R-NH-C(O)-NH-R (Disubstituted Urea)
The kinetics of this hydrolysis can be influenced by several factors. The reaction is generally slow at lower temperatures but can become violent at elevated temperatures or in the presence of acids or bases. noaa.gov For methyl isocyanate in excess water at 25°C, half of the compound is consumed in 9 minutes. wikipedia.org Studies on aliphatic isocyanates have shown that catalysts can significantly affect the reaction rate, with organotin compounds like dibutyltin dilaurate showing high catalytic activity. researchgate.net
Table 2: General Products of Isocyanate Hydrolysis
| Reactants | Intermediate Product | Final Products |
| Isocyanate + Water | Carbamic Acid | Primary Amine + Carbon Dioxide |
| Primary Amine + Isocyanate | - | Disubstituted Urea |
Sorption and Sequestration in Soil and Sediment Matrices
The environmental fate of this compound in terrestrial and aquatic environments is significantly influenced by its interaction with solid matrices such as soil and sediment. Sorption, the process by which a chemical substance adheres to a solid surface, is a primary mechanism for the removal of isocyanates from the aqueous phase, particularly when hydrolysis is not rapid. epa.govepa.gov For isocyanates in general, sorption to solids in wastewater treatment is considered strong to very strong, and in the ambient environment, it is very strong in most instances. epa.gov This strong sorption behavior suggests that this compound is not expected to migrate significantly to groundwater or surface waters. epa.gov
The primary factors governing the sorption of organic compounds like this compound in soil and sediment are the organic carbon content of the solid matrix and the hydrophobicity of the compound. The high reactivity of the isocyanate group (-NCO) also plays a crucial role, as it can react with various functional groups present in soil organic matter and clay minerals, leading to covalent bonding and irreversible sequestration.
Research on various organic contaminants has shown a strong correlation between the soil's stable organic matter fraction and the sorption capacity for hydrophobic compounds. mdpi.com While specific studies on this compound are limited, the general principles of organic contaminant sorption suggest that its sequestration potential will be highest in soils and sediments with high organic matter content. The table below summarizes the expected sorption behavior of this compound based on general knowledge of isocyanate chemistry.
| Parameter | Expected Behavior for this compound | Influencing Factors |
| Sorption Coefficient (Kd) | High | Soil/sediment organic carbon content, clay content, pH |
| Mobility in Soil | Low | Strong sorption to soil particles |
| Leaching Potential | Low | High potential for retention in the upper soil layers |
| Primary Sequestration Mechanism | Covalent bonding with soil organic matter and clay minerals | Reactivity of the isocyanate functional group |
Bioremediation Potential and Biodegradation Pathways
The bioremediation potential for this compound is generally considered to be low. Aerobic and/or anaerobic biodegradation of the parent isocyanate compound is not expected to occur at significant rates. epa.govepa.gov The primary degradation pathway for isocyanates in the environment is abiotic hydrolysis, where the isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to an amine (in this case, neopentylamine) and carbon dioxide.
While the parent isocyanate may be recalcitrant to microbial attack, the resulting amine may be more amenable to biodegradation. The biodegradation of long-chain n-alkylamines and related compounds has been documented in various microorganisms. nih.gov For instance, some bacteria are capable of utilizing alkylamines as a sole source of carbon and nitrogen. The degradation of neopentylamine would likely proceed through oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation. nih.gov
| Degradation Stage | Process | Expected Products | Factors Affecting Rate |
| Primary Degradation | Abiotic Hydrolysis | Neopentylamine, Carbon Dioxide | Water availability, pH, Temperature |
| Secondary Degradation | Microbial Biodegradation of Neopentylamine | Ammonia (B1221849), Carbon Dioxide, Water, Biomass | Presence of adapted microorganisms, Oxygen availability, Nutrient levels |
Atmospheric Photochemistry and Degradation Processes
The atmospheric fate of this compound is governed by its volatility and its reactivity with atmospheric oxidants. While some sources suggest that atmospheric degradation of isocyanates is not expected, with removal from the air primarily occurring through washout or dry deposition epa.govepa.gov, other research indicates that reaction with photochemically-produced hydroxyl radicals (•OH) is a potential degradation pathway for volatile organic compounds in the atmosphere. nih.gov
The photochemistry of isocyanates themselves is not extensively studied in the context of atmospheric degradation. However, the atmospheric chemistry of other volatile organic compounds (VOCs) containing similar functional groups can provide insights. The degradation of such compounds is often initiated by reaction with the hydroxyl radical, which is a key oxidant in the troposphere. nih.govcecam.org
The reaction of this compound with •OH radicals would likely involve hydrogen abstraction from the dimethylpropane moiety. This initial reaction would lead to the formation of an alkyl radical, which would then undergo a series of rapid reactions with molecular oxygen to form peroxy radicals and subsequently other oxygenated products. The ultimate atmospheric degradation products would likely include acetone (B3395972), formaldehyde, and other smaller carbonyl compounds.
The atmospheric lifetime of this compound with respect to reaction with •OH radicals can be estimated based on its molecular structure. While specific experimental data is lacking, comparison with structurally similar alkanes suggests a relatively short atmospheric lifetime, on the order of days. This indicates that long-range atmospheric transport is unlikely to be a significant environmental concern.
| Atmospheric Process | Description | Significance for this compound |
| Reaction with Hydroxyl Radicals (•OH) | Hydrogen abstraction from the alkyl chain, initiating oxidation. | Likely the primary chemical degradation pathway in the atmosphere. |
| Photolysis | Direct degradation by sunlight. | Not expected to be a significant process for aliphatic isocyanates which do not absorb strongly in the actinic region of the solar spectrum. copernicus.org |
| Washout/Dry Deposition | Removal from the atmosphere by precipitation or direct deposition to surfaces. | A significant physical removal mechanism. epa.govepa.gov |
| Atmospheric Lifetime | The average time the compound persists in the atmosphere. | Estimated to be on the order of days, limiting long-range transport. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-isocyanato-2,2-dimethylpropane in laboratory settings?
- Methodological Answer : The synthesis typically involves phosgenation of the corresponding amine, 2,2-dimethylpropylamine (neopentylamine), using phosgene or safer alternatives like triphosgene. The reaction proceeds via formation of a carbamoyl chloride intermediate, followed by elimination of HCl. Purification is achieved through fractional distillation under inert conditions to prevent hydrolysis. Structural confirmation requires IR spectroscopy (isocyanate NCO stretch at ~2250–2270 cm⁻¹) and NMR analysis .
Q. How can ¹H NMR spectroscopy distinguish this compound from structurally similar compounds?
- Methodological Answer : The neopentyl group (C(CH₃)₂CH₂-) produces distinct splitting patterns:
- CH₂ group adjacent to the isocyanate : A singlet at δ ~3.1–3.3 ppm due to equivalence of methyl groups.
- Isocyanate group (-NCO) : No protons, but absence of signals in this region helps rule out amines or urea derivatives.
Compare with 1-bromo-2,2-dimethylpropane (δ ~1.0–1.2 ppm for CH₃ groups) to confirm functional group substitution .
Q. What analytical techniques are critical for assessing the purity of this compound post-synthesis?
- Methodological Answer :
- FT-IR : Validate the NCO stretch (~2270 cm⁻¹) and absence of amine peaks (N-H stretches ~3300 cm⁻¹).
- GC-MS : Monitor retention time and molecular ion peak (m/z = 113 for [M]⁺).
- Elemental Analysis : Confirm %C, %H, and %N matches theoretical values (C: 63.69%, H: 9.82%, N: 12.38%) .
Advanced Research Questions
Q. What steric and electronic factors govern the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The neopentyl group creates significant steric hindrance, slowing nucleophilic attack at the isocyanate carbon. Computational studies (e.g., DFT or AM1) reveal elevated LUMO energy at the reactive site due to reduced accessibility. Mitigation strategies include:
- Using bulky nucleophiles (e.g., tert-butanol) to exploit steric complementarity.
- Employing high temperatures (>80°C) to overcome kinetic barriers.
Reference kinetic data from analogous SN2 reactions in 1-bromo-2,2-dimethylpropane, which show near-inertness due to steric blockade .
Q. How can hydrogen-bonding interactions influence the crystallographic packing of this compound derivatives?
- Methodological Answer : Graph set analysis (Etter’s rules) can classify hydrogen-bonding motifs. For example:
- C=O···H-N interactions in urea derivatives form cyclic dimers (R₂²(8) motif).
- N-H···O=C chains in polyurethane precursors adopt C(4) patterns.
X-ray diffraction using SHELXL for refinement reveals packing efficiency and torsional angles influenced by the neopentyl group’s rigidity .
Q. What computational approaches predict the regioselectivity of cycloaddition reactions involving this compound?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate LUMO (isocyanate) and HOMO (dienophile) overlap to predict [4+2] Diels-Alder regiochemistry.
- Transition State Modeling (DFT) : Identify energy barriers for competing pathways (e.g., ortho vs. para adducts).
Studies on analogous isocyanates show steric bulk favors endo selectivity in cycloadditions .
Q. How does the neopentyl group in this compound affect its stability under hydrolytic conditions compared to linear isocyanates?
- Methodological Answer : Hydrolysis rates are determined via kinetic studies (UV-Vis monitoring of NCO decay):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
